![molecular formula C14H17N3O4S B295168 7,7-bis(hydroxymethyl)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B295168.png)
7,7-bis(hydroxymethyl)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-bis(hydroxymethyl)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of thiazolo-triazinones and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 7,7-bis(hydroxymethyl)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting various enzymes and signaling pathways involved in disease progression.
Biochemical and Physiological Effects:
Studies have shown that 7,7-bis(hydroxymethyl)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one has several biochemical and physiological effects. It has been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. This compound has also been shown to possess antimicrobial activity against various bacterial and fungal strains. Additionally, it has been reported to exhibit anti-inflammatory and anticancer properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7,7-bis(hydroxymethyl)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one in lab experiments is its potential application in drug delivery systems. This compound has also been found to exhibit a broad spectrum of biological activities, making it a versatile compound for scientific research. However, one of the limitations of using this compound is its relatively complex synthesis method, which may require specialized equipment and expertise.
Future Directions
There are several future directions for the research of 7,7-bis(hydroxymethyl)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one. One potential direction is the investigation of its potential application in drug delivery systems, particularly for the targeted delivery of anticancer agents. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and its potential application in the treatment of various diseases. Finally, the development of more efficient and cost-effective synthesis methods for this compound could also be explored.
Conclusion:
In conclusion, 7,7-bis(hydroxymethyl)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is a promising compound for scientific research due to its unique properties and potential applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this field could lead to the development of novel therapeutic agents for various diseases.
Synthesis Methods
Several methods have been reported for the synthesis of 7,7-bis(hydroxymethyl)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one. One of the commonly used methods involves the reaction of 4-methoxybenzaldehyde with 2-aminothiophenol to form 4-methoxybenzaldehyde-2-aminothiophenol Schiff base. This Schiff base is then reacted with diethyl malonate and ammonium acetate to obtain the desired compound.
Scientific Research Applications
7,7-bis(hydroxymethyl)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential application in drug delivery systems.
properties
Molecular Formula |
C14H17N3O4S |
---|---|
Molecular Weight |
323.37 g/mol |
IUPAC Name |
7,7-bis(hydroxymethyl)-3-(4-methoxyphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C14H17N3O4S/c1-21-11-4-2-10(3-5-11)16-8-15-13-17(9-16)12(20)14(6-18,7-19)22-13/h2-5,18-19H,6-9H2,1H3 |
InChI Key |
PNDQUQUCZUGHAB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CN=C3N(C2)C(=O)C(S3)(CO)CO |
Canonical SMILES |
COC1=CC=C(C=C1)N2CN=C3N(C2)C(=O)C(S3)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.